2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 110768-20-2
VCID: VC3987648
InChI: InChI=1S/C15H8N2O6/c18-13-11-6-1-8(15(20)21)7-12(11)14(19)16(13)9-2-4-10(5-3-9)17(22)23/h1-7H,(H,20,21)
SMILES: C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-]
Molecular Formula: C15H8N2O6
Molecular Weight: 312.23 g/mol

2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS No.: 110768-20-2

Cat. No.: VC3987648

Molecular Formula: C15H8N2O6

Molecular Weight: 312.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid - 110768-20-2

Specification

CAS No. 110768-20-2
Molecular Formula C15H8N2O6
Molecular Weight 312.23 g/mol
IUPAC Name 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Standard InChI InChI=1S/C15H8N2O6/c18-13-11-6-1-8(15(20)21)7-12(11)14(19)16(13)9-2-4-10(5-3-9)17(22)23/h1-7H,(H,20,21)
Standard InChI Key ZQQMHXVUPKKVJQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a phthalimide core (1,3-dioxoisoindoline) substituted at position 2 with a 4-nitrophenyl group and at position 5 with a carboxylic acid group. The nitro group (–NO₂) at the para position of the phenyl ring enhances electrophilicity, while the carboxylic acid (–COOH) contributes to hydrogen-bonding interactions.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₈N₂O₆
Molecular Weight312.23 g/mol
CAS Number110768-20-2
XLogP31.8
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors6
Rotatable Bonds3
Topological Polar Surface Area117.82 Ų

Spectroscopic Characteristics

  • FTIR: Peaks at 1734 cm⁻¹ (C=O stretch of phthalimide) and 1715 cm⁻¹ (C=O stretch of carboxylic acid) .

  • NMR: ¹H NMR (DMSO-d₆) signals include δ 8.22 ppm (aromatic protons adjacent to nitro group) and δ 12.5 ppm (COOH proton) .

Applications in Organic and Medicinal Chemistry

Intermediate in Heterocyclic Synthesis

The compound serves as a precursor for:

  • Anticancer Agents: Phthalimide derivatives exhibit topoisomerase inhibition .

  • Antimicrobials: Nitro-substituted heterocycles disrupt microbial cell membranes .

Pharmacological Activity

Table 2: Biological Activity of Phthalimide Derivatives

ActivityMechanismIC₅₀/EC₅₀Source
Trypanosoma cruzi InhibitionTrans-sialidase binding52.70 ± 2.70 μM
AntileishmanialMitochondrial membrane disruption46.19 ± 2.36 μM

In a 2023 study, derivative D-11 (structurally analogous to 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylic acid) demonstrated 86.9% inhibition of Trypanosoma cruzi trans-sialidase (TcTS) via hydrogen bonding with Arg35, Tyr342, and π-π stacking with Trp312 . This surpassed the reference drug DANA (ΔG = -7.8 kcal/mol vs. -11.1 kcal/mol for D-11) .

ParameterSpecificationSource
Hazard ClassificationIrritant (H315, H319, H335)
Protective MeasuresGloves, goggles, ventilation
First AidFlush eyes/skin with water

The compound’s irritant properties necessitate adherence to OSHA guidelines, including the use of fume hoods and avoiding inhalation .

Recent Research and Future Directions

Structure-Activity Relationship (SAR) Studies

  • Electron-Withdrawing Groups: Nitro and carboxylic acid substituents enhance TcTS binding affinity by 30% compared to methyl derivatives .

  • Aromatic Bulk: Naphthyl analogs show improved trypanocidal activity (% lysis = 63 ± 4 at 10 μg/mL) .

Computational Insights

Molecular docking predicts strong interactions with TcTS residues (Arg314, Asp59) via hydrogen bonds and van der Waals forces . Future work may optimize substituents at positions 2 and 5 to improve bioavailability.

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